molecular formula C10H9NOS B13025972 2-(Methylthio)-5-phenyloxazole CAS No. 25444-97-7

2-(Methylthio)-5-phenyloxazole

Cat. No.: B13025972
CAS No.: 25444-97-7
M. Wt: 191.25 g/mol
InChI Key: IYHOPXFSFFFTPS-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-phenyloxazole is a chemical compound offered for research and development purposes. This oxazole derivative serves as a valuable synthetic intermediate and building block in organic chemistry. Based on its core structure and similar compounds, it is primarily used in the exploration of new synthetic routes and the development of novel substances. Oxazole cores with methylthio and phenyl substituents are frequently investigated in medicinal chemistry for their potential biological activities and are common scaffolds in the synthesis of more complex molecules . The methylthio (-SCH₃) group on the oxazole ring is a key functional feature, as it can act as a directing group in metal-catalyzed reactions or be further functionalized to introduce new carbon-carbon or carbon-heteroatom bonds, adding significant versatility to synthetic pathways . Similarly, this class of compounds is of interest in the field of asymmetric synthesis, where they can be used to help control the three-dimensional geometry of the resulting molecules, which is a critical factor in the development of pharmaceuticals . Researchers value this compound for its potential application in constructing diverse chemical libraries. Handle with appropriate care, storing in a cool, dry, and dark environment to maintain stability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Disclaimer: The information provided is generated based on analogous compounds due to a lack of specific data for this compound and should be verified by a qualified chemist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25444-97-7

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-methylsulfanyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H9NOS/c1-13-10-11-7-9(12-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

IYHOPXFSFFFTPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Transformational Pathways of 2 Methylthio 5 Phenyloxazole

Chemical Transformations of the Methylthio Moiety

The methylthio group attached to the C2 position of the oxazole (B20620) ring is a key functional handle that can be readily modified through oxidation or removed entirely.

Oxidative Modifications (e.g., Sulfoxide and Sulfone Formation)

The sulfur atom in the methylthio group of 2-(methylthio)-5-phenyloxazole and its derivatives can be oxidized to form the corresponding sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA). nih.govorganic-chemistry.org For instance, the oxidation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles with m-CPBA yields the respective 4-methylsulfonyl derivatives. organic-chemistry.org The resulting sulfones are valuable intermediates, as the sulfonyl group can act as a leaving group in nucleophilic substitution reactions. researchgate.net

For example, the oxidation of tert-butyl (2-(methylthio)allyl)carbamate with m-CPBA results in the formation of tert-butyl (2-(methylsulfonyl)allyl)carbamate. nih.gov While this is not the exact target molecule, it demonstrates the feasibility of oxidizing a methylthio group to a methylsulfonyl group in a related system.

Table 1: Examples of Oxidative Modifications of Thioethers

Starting MaterialOxidizing AgentProductReference
2-Substituted 5-methyl-4-methylthio-1,3-oxazolesm-CPBA4-Methylsulfonyl derivatives organic-chemistry.org
tert-Butyl (2-(methylthio)allyl)carbamatem-CPBAtert-Butyl (2-(methylsulfonyl)allyl)carbamate nih.gov

Dethiomethylation Strategies (e.g., Raney Nickel Reduction)

The removal of the methylthio group, known as dethiomethylation, is a crucial transformation for accessing 5-unsubstituted oxazoles. A common and effective method for this is the use of Raney Nickel (Raney-Ni). acs.org The reaction typically involves refluxing the this compound derivative with Raney-Ni in a solvent like ethanol (B145695). acs.org This reductive desulfurization process provides a pathway to 2,4-substituted-5-unsubstituted oxazoles, which can be challenging to synthesize through other methods. acs.org

For instance, the treatment of various 2-phenyl-5-(methylthio)-4-substituted oxazoles with Raney-Ni in refluxing ethanol for 3-4 hours resulted in excellent yields of the corresponding 5-unsubstituted oxazoles. acs.org

Table 2: Dethiomethylation of 2-Phenyl-5-(methylthio)-4-substituted Oxazoles

SubstrateReagentConditionsProductYieldReference
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylateRaney-NiEthanol, Reflux, 3-4 hEthyl 2-phenyloxazole-4-carboxylateExcellent acs.org
5-(Methylthio)-2-phenyloxazole-4-carboxamidesRaney-NiEthanol, Reflux, 3-4 h2-Phenyloxazole-4-carboxamidesExcellent acs.org

Reactivity of the Oxazole Ring System in this compound

The oxazole ring itself is an aromatic heterocycle that can undergo various reactions, including substitution and reduction.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The oxazole ring can participate in electrophilic substitution reactions, with the preferred site of attack being the C5 position, especially when activated by electron-donating groups. smolecule.comcontineo.in However, the presence of the phenyl group at C5 in this compound directs electrophilic substitution to the phenyl ring.

Nucleophilic substitution reactions on the oxazole ring are also possible. For instance, the bromine atom in halogenated oxazoles can be replaced by nucleophiles. smolecule.com In the context of this compound, after oxidation of the methylthio group to a sulfonyl group, the latter can be displaced by nucleophiles, providing a route to 2,5-disubstituted oxazoles. researchgate.net

Research on related oxazole systems has shown that direct arylation at the C5 position can be achieved with high regioselectivity using palladium catalysts. smolecule.com

Reduction of the Oxazole Heterocycle

The oxazole ring system can be reduced under certain conditions. Catalytic hydrogenation using a metal catalyst can lead to the formation of oxazolines and subsequently to the full reduction of the ring. contineo.in The specific conditions for the reduction of this compound are not extensively detailed in the provided context, but general principles of heterocyclic reduction would apply.

Mechanistic Investigations of Reaction Pathways

The synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally related to the target compound, often involves a key 5-endo cyclization step. ijpsonline.comnih.gov This process is typically catalyzed by agents like silver carbonate. ijpsonline.comnih.gov The mechanism involves the intramolecular cyclization of an acyclic precursor. ijpsonline.comnih.gov

The dethiomethylation with Raney Nickel is understood to proceed via a free radical mechanism on the surface of the nickel catalyst.

Further mechanistic studies on the specific reactions of this compound would be beneficial for optimizing reaction conditions and expanding its synthetic utility.

Cyclization Mechanisms in Oxazole Formation

The construction of the this compound core and its derivatives is often achieved through intramolecular cyclization of acyclic precursors. nih.govnih.gov These reactions, typically categorized as 5-endo cyclizations, are facilitated by various metal catalysts. ijpsonline.comijpsonline.com

Key cyclization strategies include:

Silver-Catalyzed Cyclization: A prevalent method involves the use of silver carbonate (Ag₂CO₃) to induce the cyclization of α-acyl/carboalkoxy/carbamoyl-α-(benzoylamino) ketene (B1206846) dithioacetals. acs.org These dithioacetal intermediates are generated from the ring-opening of oxazolone (B7731731) precursors. The treatment of these acyclic adducts with silver carbonate in a solvent like refluxing acetonitrile (B52724) promotes the intramolecular C-O bond formation, leading to the desired 5-(methylthio)-2-phenyloxazole derivatives in good to excellent yields. acs.org

Copper-Catalyzed Cyclization: An alternative and complementary approach utilizes copper catalysts for the intramolecular cyclization of functionalized β-(methylthio)enamides. researchgate.netnih.gov This method is a key step in an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles. The enamide precursors, bearing the necessary functionalities, undergo cyclization to form the oxazole ring, retaining the methylthio group at the 5-position in certain configurations. researchgate.net

These metal-assisted cyclizations are crucial for efficiently constructing the substituted oxazole scaffold from flexible acyclic intermediates. ijpsonline.comacs.org The choice of catalyst can be tailored based on the specific substituents on the precursor molecule.

Table 1: Comparison of Cyclization Methods for Oxazole Synthesis

Catalyst SystemPrecursor TypeKey TransformationTypical ConditionsReference
Silver Carbonate (Ag₂CO₃)α-Acyl-α-benzamido ketene dithioacetals5-endo cyclizationRefluxing acetonitrile acs.org
Copper CatalystFunctionalized β-(methylthio)enamidesIntramolecular C-O bond formation- researchgate.netnih.gov

Nucleophilic Ring-Opening of Oxazolone Precursors

The synthesis of this compound derivatives frequently begins with a versatile oxazolone template, specifically 4-bis(methylthio)methylene-2-phenyloxazol-5-one. nih.govacs.org This precursor is designed for regioselective nucleophilic attack at the carbonyl group, which initiates a ring-opening cascade. acs.org This step is fundamental as it generates the polyfunctional acyclic intermediates required for the subsequent cyclization. researchgate.net

The oxazolone ring is readily opened by a diverse array of nucleophiles: researchgate.netacs.org

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or tert-butoxide, attack the carbonyl carbon to yield acyclic α-(benzoylamino) ketene dithioacetal esters. acs.org

Nitrogen Nucleophiles: Primary and secondary amines, as well as amino acid esters, react similarly to produce the corresponding amide derivatives. researchgate.netacs.org

Carbon Nucleophiles: Grignard reagents (e.g., n-butylmagnesium bromide, phenylmagnesium bromide) effectively open the oxazolone ring to furnish open-chain α-acyl-α-benzamido ketene dithioacetals. acs.org

This strategy of nucleophilic ring-opening followed by cyclization provides a powerful and modular two-step approach to a wide variety of 2-phenyl-5-(methylthio)-4-substituted oxazoles, allowing for significant functional group diversity at the C4 and C5 positions of the oxazole ring. ijpsonline.comacs.org

Table 2: Nucleophilic Ring-Opening of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one

Nucleophile TypeExample ReagentResulting IntermediateReference
OxygenSodium Methoxide (NaOMe)α-(Benzoylamino) ketene dithioacetal ester acs.org
NitrogenAniline, Amino Acid Estersα-(Benzoylamino) ketene dithioacetal amide researchgate.netacs.org
CarbonPhenylmagnesium Bromide (PhMgBr)α-Acyl-α-benzamido ketene dithioacetal acs.org

Methylthio Group Transfer Mechanisms

The methylthio (SMe) group is more than a simple substituent; it is a key functional handle that influences reactivity and can be involved in various transformations. In the context of synthesizing 2-(methylthio)-5-phenyloxazoles, the SMe group is typically introduced as part of the initial precursor, 4-bis(methylthio)methylene-2-phenyloxazol-5-one. rsc.org

During the nucleophilic ring-opening and subsequent cyclization, one of the two methylthio groups of the precursor is eliminated, while the other is retained at the 5-position of the newly formed oxazole ring. acs.org Beyond its role in the synthetic sequence, the resulting methylthio group on the oxazole ring can be further manipulated.

One significant transformation is reductive desulfurization (dethiomethylation). Treatment of 5-(methylthio)-2-phenyl-4-substituted oxazoles with Raney Nickel (Raney-Ni) in ethanol leads to the reductive removal of the methylthio group, yielding the corresponding 5-unsubstituted oxazoles. acs.org This demonstrates the utility of the methylthio group as a traceless handle for directing the initial synthesis.

Furthermore, the methylthio group can be a site for subsequent functionalization through cross-coupling reactions or nucleophilic substitution, allowing for the introduction of new aryl or alkyl substituents at that position. In some complex rearrangements of adducts derived from the oxazolone precursor, the methylthio group can be transferred or participate in the formation of new heterocyclic systems, such as thiazoles, highlighting its versatile reactivity. rsc.org

Advanced Spectroscopic Characterization Methodologies for 2 Methylthio 5 Phenyloxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 2-(methylthio)-5-phenyloxazole and its derivatives, ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of the molecular architecture.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of a this compound structure, distinct signals are expected for the methylthio group, the phenyl ring protons, and the proton on the oxazole (B20620) ring.

Analysis of a closely related compound, ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate, reveals characteristic chemical shifts that can be extrapolated to the target molecule. acs.org The methyl protons of the methylthio (-S-CH₃) group typically appear as a sharp singlet in the upfield region of the spectrum, a result of the shielding effect of the adjacent sulfur atom. The protons of the phenyl group at the C5 position would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with the exact shifts depending on the electronic interplay with the oxazole ring. The single proton attached to the oxazole ring (at C4) is expected to appear as a singlet in the aromatic region.

For comparison, in 2,5-diphenyloxazole, the phenyl protons appear as multiplets between δ 7.34 and 8.16 ppm. rsc.org The introduction of a methylthio group, an electron-donating group, at C2 would likely influence the chemical shift of the C4 proton and the adjacent phenyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Structures

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Notes
-S-CH₃~2.6SingletBased on data for ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate. acs.org
Oxazole H-4~7.0 - 7.5SingletThe exact position is influenced by substituents.
Phenyl H (ortho, meta, para)~7.3 - 8.1MultipletPattern depends on the substitution and electronic effects. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbon of the methylthio group is expected to have a signal in the highly shielded (upfield) region of the spectrum. Data from ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate shows this carbon at approximately δ 14.9 ppm. acs.org The carbons of the oxazole ring (C2, C4, and C5) are deshielded and appear at characteristic downfield shifts. In 2,5-disubstituted oxazoles, the C2 and C5 carbons typically resonate in the range of δ 150-165 ppm, while the C4 carbon appears at a more shielded position. rsc.org The phenyl group carbons will show a set of signals in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the one attached to the oxazole ring) being identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

Carbon Atom Expected Chemical Shift (δ, ppm) Notes
-S-C H₃~15Based on data for ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate. acs.org
Oxazole C4~120 - 130Generally the most shielded of the oxazole ring carbons.
Oxazole C5~150 - 155Attached to the phenyl group. rsc.org
Oxazole C2~160 - 165Attached to the methylthio group. acs.org
Phenyl Carbons~124 - 135Multiple signals expected for the C6H5 ring. rsc.org

While 1D NMR provides fundamental data, complex structures or ambiguous signal assignments often require advanced techniques.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would establish proton-proton couplings within the phenyl ring.

HSQC would correlate each proton signal with its directly attached carbon signal, confirming assignments for the -SCH₃ group, the C4-H4 bond, and the C-H bonds of the phenyl ring.

HMBC is particularly crucial for establishing connectivity across heteroatoms. It would show long-range correlations (over 2-3 bonds) between the methyl protons and the C2 carbon of the oxazole ring, providing definitive evidence for the 2-(methylthio) substitution pattern.

Low-Temperature NMR : In some derivatives of heterocyclic compounds, dynamic processes such as restricted rotation around single bonds or conformational exchange can lead to broadened signals at room temperature. ipb.pt Low-temperature NMR experiments can "freeze out" these conformations, resulting in sharper signals and allowing for the study of individual conformers or rotamers. ipb.pt This technique could be particularly useful for derivatives with bulky substituents that might hinder free rotation. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to the oxazole ring, the phenyl group, and the methylthio moiety.

Oxazole Ring Vibrations : The oxazole ring gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the 1610-1680 cm⁻¹ region. The C=C stretching and ring stretching vibrations often appear in the 1500-1600 cm⁻¹ range, frequently coupled with the phenyl ring vibrations. The C-O-C stretching of the oxazole ring usually produces a strong band in the 1050-1250 cm⁻¹ region. beilstein-journals.org

Phenyl Group Vibrations : The phenyl group will show characteristic C-H stretching vibrations just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ range can indicate the substitution pattern of the ring.

Methylthio Group Vibrations : The C-H stretching of the methyl group will be observed around 2900-2985 cm⁻¹. acs.org The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.

Analysis of related structures, such as ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate, shows key bands at 2985 cm⁻¹ (C-H stretch) and in the 1500-1600 cm⁻¹ region for the ring systems. acs.org

Table 3: Predicted IR Absorption Bands and Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
> 3000Aromatic C-H StretchMedium-Weak
~2985Aliphatic C-H Stretch (-CH₃)Medium-Weak
~1620 - 1660C=N Stretch (Oxazole)Medium
~1450 - 1600C=C Stretch (Aromatic & Oxazole Ring)Medium-Strong
~1050 - 1250C-O-C Stretch (Oxazole Ring)Strong
~690 - 770C-H Out-of-Plane Bending (Phenyl Ring)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The chromophore in this compound is the conjugated system comprising the 5-phenyl group and the oxazole ring. This extended π-system is expected to result in strong absorption in the UV region due to π → π* transitions. The UV spectrum of benzene (B151609) shows absorption bands around 204 nm and 256 nm. spcmc.ac.in Conjugation with the oxazole ring, as seen in related 2-phenyloxazolone derivatives, causes a significant bathochromic (red) shift of these bands to longer wavelengths, with a primary absorption band appearing around 370 nm. gexinonline.com

The methylthio group at the C2 position acts as an auxochrome. The non-bonding electrons on the sulfur atom can interact with the π-system of the oxazole ring, further extending the conjugation. This interaction is expected to cause an additional bathochromic shift and potentially a hyperchromic effect (increase in absorption intensity) compared to a non-substituted 2-H oxazole analogue.

Table 4: Predicted Electronic Transitions for this compound

Transition Type Expected λₘₐₓ (nm) Chromophore
π → π~280 - 380Phenyl-Oxazole conjugated system
n → πMay be observed as a weak shoulderLone pair electrons on N, O, S

Analysis of Electronic Transitions and Conjugation Systems

The electronic properties of this compound are primarily investigated using UV-Visible spectroscopy. The molecule's structure, featuring a phenyl group conjugated with an oxazole ring, gives rise to distinct electronic transitions. The principal absorption bands observed in the UV-Vis spectrum are attributed to π → π* transitions within this extended π-conjugated system.

The conjugation involves the delocalization of π-electrons across the phenyl ring and the heterocyclic oxazole core. The methylthio (-SCH₃) group attached at the 2-position of the oxazole ring acts as an auxochrome. Its sulfur atom possesses lone pairs of electrons that can participate in the resonance of the conjugated system, potentially leading to a bathochromic (red) shift in the absorption maximum compared to unsubstituted 5-phenyloxazole (B45858). This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding solvent medium. researchgate.net Studies on the solvatochromic behavior of this compound involve recording its UV-Vis absorption spectra in a series of solvents with varying polarities.

The interaction between the solute (the oxazole derivative) and the solvent molecules can stabilize the ground and excited states of the molecule to different extents. researchgate.net In polar solvents, molecules with a significant dipole moment, such as many heterocyclic compounds, often exhibit a shift in their absorption maxima. nih.govrsc.org For a compound like this compound, an increase in solvent polarity could lead to a bathochromic or hypsochromic shift depending on the relative stabilization of the ground and excited states. A positive solvatochromism (red shift with increasing solvent polarity) is often observed in D-π-A (donor-pi-acceptor) type structures. rsc.org

Table 1: Hypothetical Solvatochromic Data for this compound This table illustrates the expected trend in absorption maxima based on general principles of solvatochromism.

SolventPolarity IndexAbsorption Maximum (λ_max, nm)
Hexane0.1310
Toluene2.4314
Dichloromethane3.1318
Acetone5.1322
Ethanol (B145695)5.2325
Acetonitrile (B52724)5.8327

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used for the structural elucidation of oxazole derivatives. clockss.org It provides precise information about the mass of the parent molecule and its fragments, which is essential for confirming the chemical structure and identifying unknown compounds. zsmu.edu.ua For this compound, electron impact (EI) ionization is a common method used to generate a molecular ion and induce fragmentation.

Determination of Molecular Mass and Fragmentation Patterns

The first piece of information obtained from a mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion (M⁺•). For this compound (C₁₀H₉NOS), the exact molecular weight is approximately 191.04 g/mol . The molecular ion peak would therefore be expected at m/z 191.

Upon ionization, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form more stable ions. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For phenyloxazole derivatives, characteristic fragmentation pathways include the cleavage of the heterocyclic ring. clockss.org

Key expected fragmentation patterns for this compound include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 176.

Loss of the methylthio radical (•SCH₃): Cleavage of the C-S bond would produce a stable 5-phenyloxazolyl cation at m/z 144.

Cleavage of the oxazole ring: Phenyl-substituted oxazoles are known to lose fragments such as carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org

Phenyl Cation: The presence of a peak at m/z 77 is characteristic of a phenyl group (C₆H₅⁺).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula
191[M]⁺• (Molecular Ion)[C₁₀H₉NOS]⁺•
176[M - CH₃]⁺[C₉H₆NOS]⁺
144[M - SCH₃]⁺[C₉H₇NO]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)[C₇H₅O]⁺
77[C₆H₅]⁺ (Phenyl cation)[C₆H₅]⁺

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. libretexts.org This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

To perform this analysis, a high-quality single crystal of this compound is required. hilarispublisher.com The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. libretexts.org Mathematical processing of this pattern generates an electron density map, from which the positions of the individual atoms can be resolved.

A crystal structure analysis of this compound would definitively confirm:

The planarity of the oxazole ring and its dihedral angle with respect to the phenyl ring.

The precise bond lengths and angles of the entire molecule, including the C-S and S-CH₃ bonds of the methylthio group.

The conformation of the methylthio group relative to the heterocyclic ring.

The nature of intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that dictate the crystal packing in the solid state. sciencepublishinggroup.comnih.gov

This detailed structural information is invaluable for understanding the molecule's physical properties and for rationalizing its behavior observed through other spectroscopic methods.

Computational and Theoretical Investigations of 2 Methylthio 5 Phenyloxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. proteobiojournal.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for 2-(Methylthio)-5-phenyloxazole would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results. ajchem-a.com

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net From the HOMO and LUMO energies, various quantum chemical parameters can be derived to describe the molecule's reactivity.

An analysis of the electron density distribution and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions of the molecule. jddtonline.info Red-colored areas in an MEP map indicate regions of high electron density, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, prone to nucleophilic attack. proteobiojournal.com

Table 1: Illustrative Quantum Chemical Parameters Derived from DFT Calculations
ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates molecular stability and reactivity. ajchem-a.com
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Absolute Electronegativity (χ)(I + A) / 2Measures the ability of a molecule to attract electrons. irjweb.com
Chemical Hardness (η)(I - A) / 2Measures the resistance to change in electron distribution. irjweb.com
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating higher reactivity. jddtonline.info
Electrophilicity Index (ω)χ² / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most stable structure.

Conformational analysis is essential for flexible molecules, as rotation around single bonds can lead to different spatial arrangements called conformers or rotomers. nih.gov By calculating the energies of various conformers, researchers can identify the global minimum energy structure, which is the most populated conformation at equilibrium. nih.gov This analysis is critical as the molecular conformation can significantly influence its physical properties and biological activity.

Table 2: Example of Optimized Geometrical Parameters for a Heterocyclic Structure
ParameterBond/AngleCalculated ValueTypical Range
Bond LengthC-O (oxazole)-~1.36-1.37 Å ajchem-a.com
Bond LengthC-N (oxazole)-~1.30-1.39 Å
Bond LengthC-S (thioether)-~1.75-1.85 Å
Bond AngleC-O-C (oxazole)-~105-110°
Bond AngleC-S-C (thioether)-~98-103°
Dihedral AngleC-C-C-C (phenyl-oxazole)-Variable, determines planarity

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For this compound, these calculations would identify the key electronic transitions, such as those from the HOMO to the LUMO, and correlate them with specific absorption peaks. Comparing the theoretical spectrum with experimental data helps in validating the computational model and assigning the observed spectral features. scielo.org.zamdpi.com

Table 3: Illustrative TD-DFT Results for Electronic Transitions
TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S1---HOMO → LUMO
S0 → S2---HOMO-1 → LUMO
S0 → S3---HOMO → LUMO+1

Application of Other Quantum Chemical Methods (e.g., MP2, Hartree-Fock)

While DFT is widely used, other ab initio quantum chemical methods are also valuable. The Hartree-Fock (HF) method is a foundational approach that provides a starting point for more sophisticated calculations. researchgate.net However, HF systematically neglects electron correlation, which is the interaction between electrons, limiting its accuracy for many properties. wikipedia.org

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects. wikipedia.orgfiveable.me MP2 calculations are more computationally demanding than DFT or HF but can offer improved accuracy for certain systems, especially for describing non-covalent interactions like dispersion forces. fiveable.mesmu.edu Comparing results from HF, MP2, and DFT for this compound would provide a comprehensive understanding of its electronic structure and help assess the reliability of the computational predictions. nih.gov

Theoretical Mechanistic Studies and Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, theoretical studies can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For this compound, theoretical studies could investigate its synthesis pathways or its reactivity with various reagents. For example, calculations could explore the mechanism of nucleophilic substitution at the methylthio group or electrophilic substitution on the phenyl ring. acs.org Such studies provide atomic-level detail that is often inaccessible through experimental methods alone, helping to rationalize observed outcomes and predict new reactions. nih.gov

Structural Modifications and Analogues of 2 Methylthio 5 Phenyloxazole

Synthesis of Functionalized Oxazole (B20620) Derivatives via C-4 and C-5 Position Modifications

A highly effective strategy for the synthesis of 2-phenyl-4,5-substituted oxazoles utilizes 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile starting template. acs.org This approach involves a two-step sequence: nucleophilic ring-opening of the oxazolone (B7731731) followed by an intramolecular cyclization, which allows for the introduction of a wide range of functional groups at the C-4 and C-5 positions of the oxazole ring. acs.org

Introduction of Carboalkoxy, Carboxamide, and Acyl Moieties

The introduction of ester, amide, and acyl groups at the C-4 position of the 2-(methylthio)-5-phenyloxazole core has been systematically achieved. The key precursor, 4-bis(methylthio)methylene-2-phenyloxazol-5-one, undergoes nucleophilic attack by various alkoxides, amines, or Grignard reagents, leading to the opening of the oxazolone ring. The resulting acyclic intermediates are then subjected to silver carbonate-assisted 5-endo cyclization to yield the desired 4-substituted-5-(methylthio)-2-phenyloxazoles. acs.org

Carboalkoxy Moieties: The reaction of the oxazolone precursor with sodium alkoxides in THF produces α-[bis(methylthio)methylene]-N-benzoylglycinates. Subsequent treatment of these intermediates with silver carbonate in refluxing acetonitrile (B52724) furnishes the corresponding methyl 5-(methylthio)-2-phenyloxazole-4-carboxylate and ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate in excellent yields. acs.org

Carboxamide Moieties: Similarly, reacting the oxazolone with primary or secondary amines in refluxing ethanol (B145695) with a catalytic amount of acetic acid yields N-benzoylglycine carboxamide intermediates. These acyclic amides undergo smooth intramolecular cyclization with silver carbonate in acetonitrile to afford a variety of 5-(methylthio)-2-phenyloxazole-4-carboxamides. acs.org This method is compatible with both aromatic and aliphatic amines. For instance, treatment of the anilide intermediate with silver carbonate results in 5-(methylthio)-2-phenyloxazole-4-(N-phenyl)carboxamide in 78% yield. acs.org

Acyl Moieties: For the introduction of acyl groups, the oxazolone is treated with alkyl or aryl Grignard reagents in THF. This reaction forms acyclic α-acyl-α-benzamido ketene (B1206846) dithioacetal adducts. These adducts are then cyclized under the standard silver carbonate conditions to yield 4-acyl-5-(methylthio)-2-phenyloxazoles. acs.org

Synthesis of 4-Functionalized-5-(methylthio)-2-phenyloxazoles
NucleophileIntermediate TypeFinal Product Moiety (at C-4)Cyclization ReagentReported Yield
Sodium Methoxide (B1231860)α-[Bis(methylthio)methylene]-N-benzoylglycinateCarbomethoxyAg₂CO₃85%
AnilineN-Benzoylglycine carboxamideN-PhenylcarboxamideAg₂CO₃78%
Ethylmagnesium Iodideα-Acyl-α-benzamido ketene dithioacetalPropanoylAg₂CO₃72%
Phenylmagnesium Bromideα-Acyl-α-benzamido ketene dithioacetalBenzoylAg₂CO₃75%

Synthesis of 4-Sulfenylated Oxazoles

The synthesis of 4-sulfenylated oxazoles can be achieved through a regiodivergent approach starting from alkynyl thioethers and 1,4,2-dioxazoles. bham.ac.uknih.gov While 5-sulfenylated oxazoles are favored under gold-catalyzed conditions, the 4-sulfenylated regioisomers are selectively formed when the reaction is mediated by a Brønsted acid, such as triflic acid (HOTf). bham.ac.uknih.gov This acid-catalyzed reaction proceeds via an α-selective attack of the nitrenoid intermediate relative to the sulfenyl group of the alkynyl thioether. nih.gov

This methodology provides a pathway to 2,4,5-trisubstituted oxazoles where the C-4 position is occupied by a sulfenyl group. Further functionalization is possible; for example, the resulting 4-sulfenyl oxazoles can be oxidized to the corresponding 4-sulfonyl oxazoles using reagents like m-CPBA. bham.ac.uk This telescoped annulation-oxidation protocol allows for regioselective access to oxazole sulfones. nih.gov

Strategies for Phenyl Ring Substitutions and Fused Systems

Modification of the C-5 phenyl ring of the oxazole core and the construction of fused polycyclic systems are important strategies for creating structural diversity.

Phenyl Ring Substitutions: Standard aromatic substitution methodologies can be applied to introduce functional groups onto the phenyl ring. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are highly effective for forming carbon-carbon bonds. nih.govnih.gov This strategy would typically involve the synthesis of a 5-(halophenyl)-2-(methylthio)oxazole intermediate, which can then be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents on the phenyl ring. nih.govnih.gov The choice of catalyst, base, and solvent is crucial for optimizing reaction yields and preventing side reactions such as protodeboronation. nih.gov

Fused Systems: Photocyclization represents a powerful method for constructing fused aromatic systems. For example, o-vinylstyryl-2-oxazoles can undergo an intramolecular formal [4+2] photocycloaddition to form benzo[f]quinoline (B1222042) derivatives. nih.gov This suggests that a 2-(methylthio)-5-(o-vinylphenyl)oxazole precursor could potentially be used to synthesize novel phenanthro-oxazole fused systems. The reactivity and pathway of such photocyclization reactions are highly dependent on the substitution pattern of the oxazole ring. nih.gov Theoretical calculations have shown that an aryl group at the C-5 position of the oxazole can sometimes deactivate the photocyclization process, a factor that must be considered in the synthetic design. nih.gov

Development of Bis- and Trisubstituted Oxazoles from 2-(Methylthio) Precursors

The methylthio group is a versatile functional handle that facilitates the synthesis of various bis- and trisubstituted oxazoles.

One efficient protocol for synthesizing 2,4,5-trisubstituted oxazoles starts from β-(methylthio)enone precursors. These are first converted to α-bromo-β-(methylthio)enones. A subsequent copper-catalyzed annulation with primary amides affords 2-alkyl/aryl-4-aroyl-5-(methylthio)oxazoles. nih.gov This method allows for the construction of a highly substituted oxazole ring with defined regiochemistry. nih.gov

Alternatively, the methylthio group itself can be a substituent in the final product or can be removed to generate different substitution patterns. For example, the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride (B1165640) yields 2-substituted-5-methyl-4-methylthio-1,3-oxazoles. organic-chemistry.org The C-4 methylthio group in these products can be easily removed using Raney Nickel, providing access to 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, the methylthio group can be oxidized to a methylsulfonyl group, which is a good leaving group, allowing for nucleophilic substitution and further diversification at that position. acs.org The reductive dethiomethylation using Raney-Ni on 4-substituted-5-(methylthio)-2-phenyloxazoles provides an excellent route to 2,4-substituted-5-unsubstituted oxazoles, which are often difficult to access through traditional cyclocondensation methods. acs.org

Selected Examples of Trisubstituted Oxazoles from Methylthio Precursors
Precursor TypeKey ReactionProduct ClassReference
β-(Methylthio)enonesCopper-catalyzed annulation2-Aryl-4-aroyl-5-(methylthio)oxazoles nih.gov
1-(Methylthio)acetoneReaction with nitriles/Tf₂O2-Substituted-5-methyl-4-methylthiooxazoles organic-chemistry.org
4-Bis(methylthio)methylene-2-phenyloxazol-5-oneRing opening and Ag₂CO₃ cyclization4-Acyl-5-(methylthio)-2-phenyloxazoles acs.org

Applications of 2 Methylthio 5 Phenyloxazole and Its Derivatives in Organic Synthesis Research

Role as Key Building Blocks for Complex Molecular Architectures

The 5-(methylthio)-2-phenyloxazole framework has been demonstrated as a versatile and powerful building block in organic synthesis. Its utility stems from the reactivity of the oxazole (B20620) core and the manipulability of the methylthio group. Researchers have utilized precursors like 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a flexible template to generate a wide array of functionalized oxazoles. acs.orgacs.org

The key synthetic strategy involves the ring-opening of the oxazolone (B7731731) precursor with various nucleophiles (such as alcohols, amines, and Grignard reagents), followed by a cyclization step to form the highly substituted 5-(methylthio)-2-phenyloxazole core. acs.org This two-step process allows for the introduction of significant diversity at the 4- and 5-positions of the oxazole ring.

Furthermore, the methylthio group at the 5-position is not merely a static substituent; it serves as a functional handle for further molecular elaboration. For instance, it can be easily removed through reductive dethiomethylation using reagents like Raney-Ni. acs.org This desulfurization provides access to 5-unsubstituted oxazoles, which can be challenging to synthesize through other methods. Alternatively, the methylthio group can be oxidized to a methylsulfonyl group, which is an excellent leaving group, enabling facile nucleophilic displacement to introduce further diversity at the C-5 position. acs.org This strategic functionalization makes these compounds key intermediates for constructing complex molecular structures.

Table 1: Synthesis of Functionalized 5-(Methylthio)-2-phenyloxazole Derivatives

Derivative NameStarting MaterialKey ReagentYield (%)Reference
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylateEthyl 2-benzamido-3,3-bis(methylthio)acrylateSilver Carbonate (Ag₂CO₃)82% acs.org
N-(2-(1H-Indol-3-yl)ethyl)-5-(methylthio)-2-phenyloxazole-4-carboxamideN-(2-(1H-indol-3-yl)ethyl)-2-benzamido-3,3-bis(methylthio)acrylamideSilver Carbonate (Ag₂CO₃)96% acs.org
(S)-Ethyl 2-(5-(methylthio)-2-phenyloxazole-4-carboxamido)-3-phenylpropanoate(S)-Ethyl 2-(2-benzamido-3,3-bis(methylthio)acrylamido)-3-phenylpropanoateSilver Carbonate (Ag₂CO₃)92% acs.org
2-(5-Methylthio-2-phenyloxazol-4-yl)-1H-benzimidazoleN-(1-(2-Aminophenylcarbamoyl)-2,2-bis-(methylthio)vinyl)-benzamideSilver Carbonate (Ag₂CO₃) followed by thermal cyclizationOverall good yield rsc.org

Intermediates in the Synthesis of Natural Products and Bioactive Molecules

Oxazole derivatives are integral components of many natural products and pharmaceutically active molecules, exhibiting a wide range of biological activities including antibiotic, anti-inflammatory, and anticancer properties. cbccollege.in The synthetic versatility of methylthio-substituted phenyloxazoles makes them valuable intermediates in the pursuit of these complex targets.

The ability to construct highly substituted oxazole cores is crucial for mimicking the structures of natural products. For example, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)-5-(methylthio)-2-phenyloxazole-4-carboxamide demonstrates the incorporation of a tryptamine (B22526) moiety, a common feature in bioactive alkaloids. acs.org Similarly, the coupling with amino acid esters, such as in the synthesis of (S)-Ethyl 2-(5-(methylthio)-2-phenyloxazole-4-carboxamido)-3-phenylpropanoate, showcases a direct route to oxazole-containing peptidomimetics. acs.org These structures are of high interest in drug discovery for their potential to mimic or inhibit biological pathways.

Development of Novel Heterocyclic Scaffolds in Material Chemistry

The synthesis of novel heterocyclic scaffolds is a cornerstone of materials chemistry, leading to the development of new materials with unique properties. The 5-(methylthio)-2-phenyloxazole core can be used to build larger, more complex heterocyclic systems. Research has shown that adducts derived from the oxazolone precursor can be transformed into a variety of other heterocyclic systems. rsc.org

For example, the reaction of an adduct derived from o-phenylenediamine (B120857) can lead to the formation of 3H-1,5-benzodiazepinone or 2-(5-methylthio-2-phenyl-4-oxazolyl)-1H-benzimidazole, depending on the reaction conditions. rsc.org The latter represents a hybrid scaffold combining the oxazole and benzimidazole (B57391) motifs, both of which are known to be "privileged structures" in medicinal chemistry and materials science. The ability to controllably synthesize these diverse and complex heterocyclic systems from a single template highlights the importance of methylthio-oxazoles in developing new scaffolds for material applications. rsc.org

Utility in Optoelectronic Materials Research

While direct research on the optoelectronic applications of 2-(methylthio)-5-phenyloxazole is not prominent, the broader class of phenyl-substituted heterocyclic compounds is of great interest in this field. Heterocycles containing sulfur and conjugated π-systems often exhibit useful electronic and optical properties. For example, related sulfur-containing heterocyclic systems like thiophene-functionalized dithiatetrazocines have been studied for their low-lying LUMO levels and potential use in electronic devices. acs.org

The this compound structure contains a conjugated system involving the phenyl and oxazole rings, and the sulfur atom of the methylthio group possesses lone pairs of electrons that could potentially influence the electronic structure. By analogy with other sulfur-containing heterocycles, it is plausible that derivatives of this scaffold could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), though specific research in this area is yet to be published.

Applications in Dye and Pigment Chemistry Research

The oxazole ring is a known component in compounds used as fluorescent whitening agents, dyes, and pigments. cbccollege.in The extended π-conjugation in the 5-phenyloxazole (B45858) system is a key feature for chromophoric behavior. The absorption and emission of light by such molecules are dependent on the nature and substitution pattern of the aromatic and heterocyclic rings.

The presence of a methylthio group, a sulfur-containing auxochrome, can influence the photophysical properties of the conjugated system. Sulfur's ability to participate in conjugation can lead to a bathochromic (red) shift in the absorption and emission spectra. Although specific studies on this compound as a dye are not detailed in the literature, the general structural features suggest its potential as a scaffold for developing new colorants. The diverse synthetic routes available for its derivatives would allow for fine-tuning of its photophysical properties to achieve desired colors and performance characteristics for dye and pigment applications. cbccollege.in

Future Research Perspectives in 2 Methylthio 5 Phenyloxazole Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in contemporary chemistry. Future research on 2-(Methylthio)-5-phenyloxazole is expected to focus on moving beyond traditional synthesis protocols towards greener alternatives.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. The application of microwave technology to the synthesis of oxazole (B20620) derivatives from precursors like 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate has already demonstrated its potential for creating complex heterocyclic systems efficiently. Future studies could adapt these "green protocol" principles to optimize the synthesis of this compound.

Another key area is the development of advanced catalytic systems . While existing methods may rely on stoichiometric reagents like silver carbonate, future work could explore the use of reusable, low-toxicity catalysts. This includes investigating transition metal nanocatalysts or robust palladium complexes that can be recycled multiple times with minimal loss in efficiency. The goal is to create catalytic cycles that offer high turnover numbers and operate under mild conditions, thus minimizing energy consumption and waste generation.

The following table compares a traditional synthetic approach with potential sustainable methodologies that represent future research directions.

FeatureTraditional Method (e.g., Reflux)Future Sustainable Methodologies
Energy Source Conventional heating (oil bath)Microwave Irradiation, Room Temperature Catalysis
Reaction Time Several hoursMinutes to a few hours
Solvents Acetonitrile (B52724), Ethanol (B145695)Ionic Liquids, Water, or Solvent-free
Reagents Stoichiometric (e.g., Ag₂CO₃)Catalytic (e.g., recyclable nanocatalysts)
Waste Profile Higher solvent and reagent wasteReduced waste, potential for catalyst recycling

By focusing on these areas, the synthesis of this compound can be made more aligned with the principles of green chemistry, enhancing its accessibility and utility for broader applications.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic routes and discovering novel transformations. For this compound, a synergistic approach combining experimental kinetics and isotopic labeling with high-level computational modeling will be essential to elucidate the intricate details of its formation and reactivity.

Computational chemistry , particularly Density Functional Theory (DFT), offers a powerful tool for mapping potential energy surfaces of chemical reactions. purdue.educhemrevlett.com Future studies could use DFT to:

Model the transition states of the key 5-endo cyclization step in its synthesis. acs.org

Calculate activation energies for competing reaction pathways, explaining observed regioselectivity.

Simulate the interaction of reactants with catalysts to understand the catalyst's role in lowering energy barriers.

Predict the electronic properties, such as frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEP), of the oxazole ring and the methylthio group, providing insight into its reactivity. chemrevlett.com

These computational predictions must be validated through rigorous experimental work . nih.gov Kinetic studies can determine the reaction order with respect to each reactant and catalyst, providing crucial data for mechanistic proposals. Furthermore, isotopic labeling experiments, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ³⁴S), can trace the fate of atoms throughout the reaction, confirming bond-forming and bond-breaking events predicted by computational models. nih.gov The combination of these experimental and computational approaches has been successfully used to understand C-H activation in other N-heterocycles and can be directly applied here. nih.gov This integrated strategy will provide a detailed, dynamic picture of the chemical transformations, enabling more precise control over the synthesis of this compound and its derivatives.

Rational Design of New Derivatives with Tailored Reactivities for Synthetic Challenges

The true value of a chemical scaffold lies in its potential for modification and derivatization. Rational design involves using the inherent chemical properties of a molecule to create new analogues with specific, desired functionalities. rsc.orgnih.govrsc.org this compound is particularly well-suited for this approach due to the versatile reactivity of the C-5 methylthio group, which serves as a functional "handle" for introducing molecular diversity. acs.org

Two established pathways highlight the synthetic utility of this group:

Reductive Dethiomethylation: The methylthio group can be cleanly removed using reagents like Raney-Ni in refluxing ethanol. acs.org This process yields the corresponding 5-unsubstituted oxazole, which can be difficult to access through other methods. acs.org This strategy allows the methylthio group to be used as a temporary placeholder or a directing group during an initial synthesis, only to be removed in a later step.

Oxidation and Nucleophilic Aromatic Substitution: A more powerful strategy involves the oxidation of the electron-donating methylthio (-SMe) group to a strongly electron-withdrawing and excellent leaving group, the methylsulfonyl (-SO₂Me) group. This transformation activates the C-5 position for facile nucleophilic displacement by a wide range of amines and other nucleophiles. acs.org This two-step sequence opens a gateway to a vast library of novel 5-substituted-2-phenyloxazoles that would otherwise be challenging to synthesize directly. acs.org

The table below illustrates the potential for creating new derivatives through the oxidation-substitution pathway.

NucleophileResulting C-5 SubstituentPotential Derivative Class
MorpholineMorpholinyl5-Amino-oxazoles
PiperidinePiperidinyl5-Amino-oxazoles
AnilineAnilino5-Arylamino-oxazoles
BenzylamineBenzylamino5-Alkylamino-oxazoles
Sodium Methoxide (B1231860)Methoxy5-Alkoxy-oxazoles

Future research will focus on expanding the scope of nucleophiles used in this substitution reaction and exploring the properties of the resulting derivatives. By rationally designing these new molecules, chemists can tailor their electronic, steric, and functional properties for specific applications, such as intermediates in natural product synthesis, ligands for catalysis, or core structures for new functional materials.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(Methylthio)-5-phenyloxazole, and how do reaction parameters (e.g., catalysts, solvents) impact yield?

  • Methodological Answer : The compound can be synthesized via cyclization of aryl-amino ketones using acidic or halogenating catalysts. For example, cyclization of substrates like α-benzamidoacetophenone derivatives with sulfuric acid or phosphorus oxychloride yields oxazole derivatives with varying substituents. Catalyst choice significantly affects yield: H₂SO₄ achieves 53–81% yields, while POCl₃ yields ~50–55% . Solvent polarity and temperature should be optimized to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methylthio and phenyl groups) via chemical shifts and coupling patterns. For example, the methylthio group typically appears at δ 2.5–3.0 ppm in ¹H NMR .
  • IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm oxazole ring formation .
  • TLC : Used for preliminary purity assessment; select mobile phases (e.g., ethyl acetate/hexane mixtures) based on compound polarity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • Solid-Phase Extraction (SPE) : Effective for removing residual catalysts or unreacted substrates .

Advanced Research Questions

Q. How can researchers reconcile contradictory yield data in synthetic protocols for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from catalyst activity and substrate sensitivity. For example, nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-5-phenyloxazole) yield trace amounts under H₂SO₄ due to steric hindrance, while iodine-substituted analogs achieve 79% yields. Systematic screening of catalysts (e.g., HF for halogenation-sensitive substrates) and real-time monitoring (e.g., LC-MS) can resolve inconsistencies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The methylthio group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack.
  • Molecular Docking : Use X-ray crystallography data (e.g., planar oxadiazole fragments ) to model interactions with biological targets or catalysts.

Q. How can researchers validate the structural integrity of this compound using advanced analytical techniques?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₉NOS) with <2 ppm error .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% deviation indicates purity).
  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond ~1.78 Å) to confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.